2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: is a chemical compound with the molecular formula C11H14BBrClNO2 . It is a member of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halopyridine and a boronic ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, DMF, or ethanol.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Pyridines: Through nucleophilic substitution.
Biaryl Compounds: Through Suzuki-Miyaura coupling.
Pyridine N-oxides: Through oxidation.
Dihydropyridines: Through reduction.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Discovery: Investigated for its potential in the development of new pharmaceuticals.
Medicine:
Therapeutic Agents: Explored for its potential use in the treatment of various diseases.
Diagnostic Tools: Used in the development of diagnostic agents for medical imaging.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Agriculture: Investigated for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, while the bromine and chlorine atoms can undergo substitution reactions. These reactions enable the compound to modify other molecules and exert its effects .
Comparison with Similar Compounds
- 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: 2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide additional reactivity and versatility in chemical reactions. The boronic ester group further enhances its utility in coupling reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C11H14BBrClNO2 |
---|---|
Molecular Weight |
318.40 g/mol |
IUPAC Name |
2-bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 |
InChI Key |
IXQQZMZBZJJJBY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)Cl |
Origin of Product |
United States |
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